molecular formula C13H13NO3 B3130090 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid CAS No. 340309-41-3

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid

Cat. No. B3130090
CAS RN: 340309-41-3
M. Wt: 231.25 g/mol
InChI Key: BTNJQFIFTBDRAH-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol . The IUPAC name for this compound is 2-(2,5-dimethylpyrrol-1-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid consists of a benzoic acid group attached to a 2,5-dimethyl-1H-pyrrol-1-yl group . The SMILES string for this compound is CC1=CC=C©N1C1=CC=CC=C1C(O)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid include a molecular weight of 215.25 g/mol and a molecular formula of C13H13NO2 .

Scientific Research Applications

1. Applications in Biological and Medical Research

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid and its derivatives have been explored in various biological and medical contexts. Notably, one derivative, the 2,5-dimethylpyrrolyl benzoic acid derivative, was used to inhibit the enzymatic activity of EphA2, a receptor involved in epithelial cell recognition, indicating potential applications in studying cell biology and enzymatic processes (Swidergall et al., 2018). Additionally, the development of fluorescent probes based on derivatives of this compound for real-time monitoring of low carbon dioxide levels, demonstrates its utility in environmental monitoring and medical applications (Wang et al., 2015).

2. Chemical Synthesis and Material Science

The compound and its analogs play a significant role in chemical synthesis and material science. For instance, a derivative, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was developed for the treatment of various disorders and cancers, highlighting its significance in the development of new chemical entities (Kucerovy et al., 1997). Additionally, its use in the synthesis of complex molecular structures like 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids indicates its versatility in organic chemistry (Smolyar et al., 2007).

3. Antimicrobial and Antibacterial Research

Several studies have investigated the antimicrobial and antibacterial properties of derivatives of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid. A notable example is the synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs, which showed promising results as potential antibacterial and antitubercular agents (Joshi et al., 2008).

Safety and Hazards

The safety data sheet for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)12-6-5-10(15)7-11(12)13(16)17/h3-7,15H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNJQFIFTBDRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354233
Record name 2-(2,5-dimethylpyrrol-1-yl)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

340309-41-3
Record name NSC727420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dimethylpyrrol-1-yl)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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